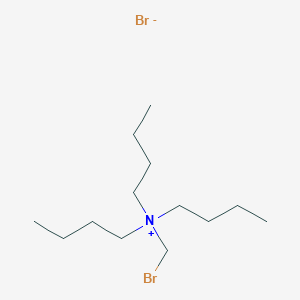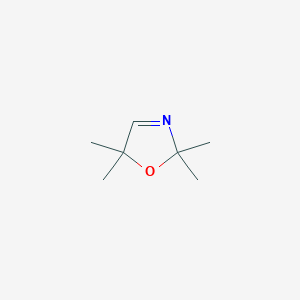![molecular formula C11H13IO B14275342 [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene CAS No. 137258-14-1](/img/structure/B14275342.png)
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene is an organic compound that features a benzene ring substituted with a 3-(2-iodoethoxy)prop-1-en-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic chain containing an iodine atom. The presence of iodine makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 3-(2-iodoethoxy)prop-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iodoethoxy group. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction between the benzene ring and the aliphatic chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The aliphatic chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the aliphatic chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of [3-(2-Hydroxyethoxy)prop-1-EN-1-YL]benzene.
Oxidation: Formation of [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzaldehyde or [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzoic acid.
Reduction: Formation of [3-(2-Iodoethoxy)propyl]benzene.
Wissenschaftliche Forschungsanwendungen
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of iodine-containing compounds and their biological activities.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. Additionally, the aliphatic chain can undergo various transformations, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used in similar synthetic applications.
Methyl acetoacetate: Another ester of acetoacetic acid, with similar reactivity.
Acetylacetone: A diketone used in various chemical syntheses.
Uniqueness
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and other specialized fields. Its combination of an aromatic ring and an aliphatic chain also provides a versatile scaffold for further chemical modifications.
Eigenschaften
CAS-Nummer |
137258-14-1 |
|---|---|
Molekularformel |
C11H13IO |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
3-(2-iodoethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C11H13IO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2 |
InChI-Schlüssel |
XBEISTLEDRROOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
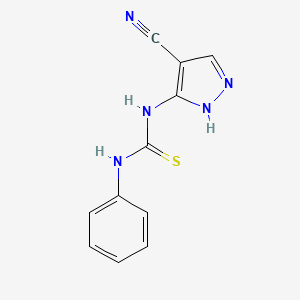
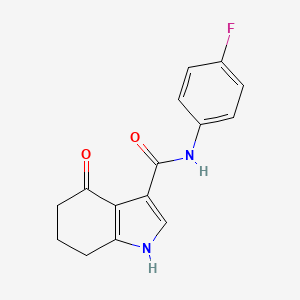
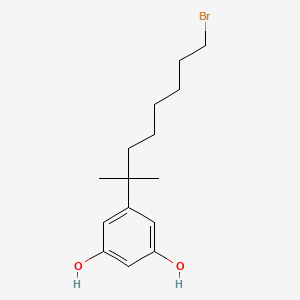
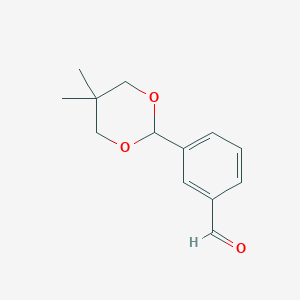
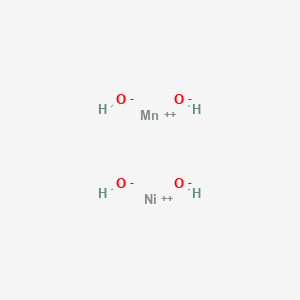
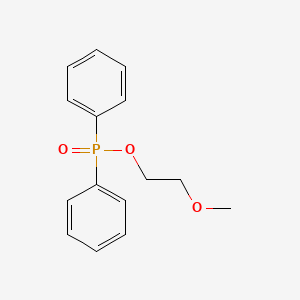
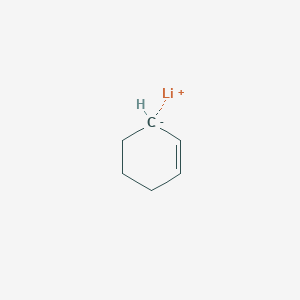


![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
